![molecular formula C33H33BF4N2 B1146497 1-丁基-2-[3-(1-丁基苯并[cd]吲哚-1-鎓-2-基)丙-2-烯亚基]苯并[cd]吲哚;四氟硼酸盐 CAS No. 143185-79-9](/img/structure/B1146497.png)

1-丁基-2-[3-(1-丁基苯并[cd]吲哚-1-鎓-2-基)丙-2-烯亚基]苯并[cd]吲哚;四氟硼酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

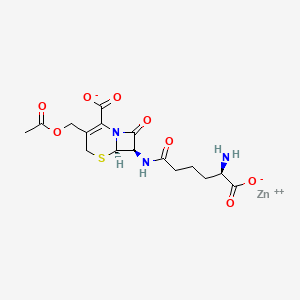

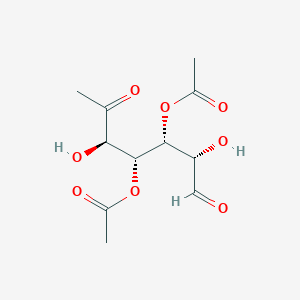

The compound “1-Butyl-2-[3-(1-butylbenzo[cd]indol-1-ium-2-yl)prop-2-enylidene]benzo[cd]indole;tetrafluoroborate” is a versatile chemical compound used in diverse scientific research due to its unique properties and applications. It is also known by its CAS number: 143185-79-9 .

Molecular Structure Analysis

The molecular formula of this compound is C33H33BF4N2 . It belongs to the category of heterocyclic organic compounds . The exact structure would require more specific information or a structural diagram, which I’m unable to provide at the moment.Physical And Chemical Properties Analysis

The compound has a molecular weight of 544.4 . Other physical and chemical properties such as density, melting point, and boiling point are not available in the search results .科学研究应用

抗病毒活性

吲哚衍生物已被发现具有抗病毒活性 {svg_1}. 例如,已制备并报道了 6-氨基-4-取代烷基-1H-吲哚-2-取代羧酸酯衍生物作为抗病毒剂 {svg_2}.

抗炎特性

吲哚衍生物也表现出抗炎特性 {svg_3}. 这使它们在治疗以炎症为特征的疾病方面具有潜在的用途。

抗癌应用

吲哚衍生物在肿瘤学领域显示出希望,其中一些化合物表现出抗癌活性 {svg_4}. 这表明在癌症治疗和预防中具有潜在的应用。

抗 HIV 活性

已发现某些吲哚衍生物具有抗 HIV 活性 {svg_5}. 这可能使它们在开发治疗 HIV/AIDS 的新方法中变得有价值。

抗菌特性

吲哚衍生物也可能具有抗菌特性 {svg_6}, 使它们在对抗各种细菌和真菌感染方面具有潜在的用途。

抗结核活性

一些吲哚衍生物已证明具有抗结核活性 {svg_7}. 这表明在结核病治疗中具有潜在的应用。

抗氧化活性

吲哚衍生物可以表现出抗氧化活性 {svg_8}, 这可能使它们在各种健康应用中发挥作用,从预防细胞损伤到延缓衰老过程。

多组分反应

1H-吲哚-3-甲醛及其衍生物与您感兴趣的化合物有关,是生成生物活性结构的必需且高效的化学前体 {svg_9}. 它们已被用于可持续的多组分反应,这些反应具有高产率、操作友好、时间和成本效益 {svg_10}.

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for compound 1-Butyl-2-[3-(1-butylbenzo[cd]indol-1-ium-2-yl)prop-2-enylidene]benzo[cd]indole;tetrafluoroborate involves the condensation of two molecules of 1-butyl-2-benzocycloheptene-3-one with one molecule of 1-butyl-1H-benzo[cd]indol-2(1H)-ium-3-olate in the presence of a base, followed by the addition of tetrafluoroboric acid to form the tetrafluoroborate salt." "Starting Materials": [ "1-butyl-2-benzocycloheptene-3-one", "1-butyl-1H-benzo[cd]indol-2(1H)-ium-3-olate", "Base (e.g. sodium hydroxide)", "Tetrafluoroboric acid" ], "Reaction": [ "Step 1: Dissolve 1-butyl-2-benzocycloheptene-3-one and 1-butyl-1H-benzo[cd]indol-2(1H)-ium-3-olate in a suitable solvent (e.g. ethanol) and add a base (e.g. sodium hydroxide) to the mixture.", "Step 2: Heat the mixture under reflux for several hours to allow for condensation of the two molecules.", "Step 3: Cool the mixture and acidify with hydrochloric acid to protonate the product.", "Step 4: Extract the product with a suitable organic solvent (e.g. dichloromethane) and wash with water.", "Step 5: Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain the crude product.", "Step 6: Dissolve the crude product in a suitable solvent (e.g. acetonitrile) and add tetrafluoroboric acid to form the tetrafluoroborate salt.", "Step 7: Recrystallize the product from a suitable solvent (e.g. acetonitrile) to obtain pure 1-Butyl-2-[3-(1-butylbenzo[cd]indol-1-ium-2-yl)prop-2-enylidene]benzo[cd]indole;tetrafluoroborate." ] } | |

CAS 编号 |

143185-79-9 |

分子式 |

C33H33BF4N2 |

分子量 |

544.4 g/mol |

IUPAC 名称 |

1-butyl-2-[3-(1-butylbenzo[cd]indol-1-ium-2-yl)prop-2-enylidene]benzo[cd]indole;tetrafluoroborate |

InChI |

InChI=1S/C33H33N2.BF4/c1-3-5-22-34-28(26-16-7-12-24-14-9-20-30(34)32(24)26)18-11-19-29-27-17-8-13-25-15-10-21-31(33(25)27)35(29)23-6-4-2;2-1(3,4)5/h7-21H,3-6,22-23H2,1-2H3;/q+1;-1 |

InChI 键 |

RLDUSRNJMKEHTI-UHFFFAOYSA-N |

手性 SMILES |

[B-](F)(F)(F)F.CCCCN\1C2=CC=CC3=C2C(=CC=C3)/C1=C\C=C\C4=[N+](C5=CC=CC6=C5C4=CC=C6)CCCC |

SMILES |

[B-](F)(F)(F)F.CCCCN1C2=CC=CC3=C2C(=CC=C3)C1=CC=CC4=[N+](C5=CC=CC6=C5C4=CC=C6)CCCC |

规范 SMILES |

[B-](F)(F)(F)F.CCCCN1C2=CC=CC3=C2C(=CC=C3)C1=CC=CC4=[N+](C5=CC=CC6=C5C4=CC=C6)CCCC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。